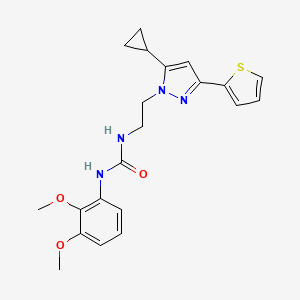

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

説明

The compound 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a urea derivative featuring a pyrazole core substituted with cyclopropyl and thiophen-2-yl groups. The pyrazole is connected via an ethyl chain to a urea moiety, which is further linked to a 2,3-dimethoxyphenyl ring.

特性

IUPAC Name |

1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-27-18-6-3-5-15(20(18)28-2)23-21(26)22-10-11-25-17(14-8-9-14)13-16(24-25)19-7-4-12-29-19/h3-7,12-14H,8-11H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKYFMKRHCTPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

In Chemistry

As a ligand in coordination chemistry for catalysis and material science.

In Biology

As a potential enzyme inhibitor or receptor modulator in biochemical studies.

In Medicine

Evaluated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

In Industry

Used as an intermediate in the synthesis of advanced materials and pharmaceuticals.

作用機序

The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways, inhibition of enzymatic activity, or alteration of cellular functions.

類似化合物との比較

Comparison with Structural Analogs

Pyrazole-Urea Hybrids

MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea)

- Structural Differences :

- The pyrazole in MK13 lacks the cyclopropyl and thiophene substituents present in the target compound. Instead, it has a methyl group at position 3.

- The urea group in MK13 is attached to a 3,5-dimethoxyphenyl ring, differing from the 2,3-dimethoxy substitution in the target compound.

- Synthesis: MK13 is synthesized via condensation of 3-isopropyl-1H-pyrazol-5-amine with ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate in acetic acid .

Compound 191 ()

Urea-Containing Pharmacophores

M100907 ()

- Structure: Features a 2,3-dimethoxyphenyl group attached to a piperidine methanol scaffold.

- Pharmacology : A potent serotonin 5-HT2A receptor antagonist. The dimethoxyphenyl group is critical for binding, suggesting the target compound may share similar receptor interactions despite differing core structures .

Triazole-Pyrazole Hybrids ()

- Example : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea.

- Structural Contrast: Replaces pyrazole with a triazole-thioether linkage.

Data Tables

Table 1. Structural Comparison of Pyrazole-Urea Derivatives

Table 2. Pharmacophoric Features of Urea Derivatives

生物活性

The compound 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea represents a novel class of pyrazole derivatives with potential therapeutic applications. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.39 g/mol. The structure features a pyrazole ring substituted with a cyclopropyl and thiophene moiety, alongside a dimethoxyphenyl group attached via a urea linkage.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene and pyrazole derivatives under controlled conditions. Common methods include:

- Condensation Reactions: Utilizing coupling agents to facilitate the formation of the urea bond.

- Cyclization Techniques: Employing cyclization methods to achieve the desired pyrazole structure.

Antimicrobial Properties

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Target Compound | E. coli | TBD |

Antifungal Activity

In vitro studies have demonstrated that related pyrazole compounds possess antifungal properties against pathogens like Candida albicans. The mechanism often involves disruption of cell membrane integrity .

Anti-inflammatory Effects

Research has indicated that certain pyrazole derivatives can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis .

Case Studies

- Study on Antimicrobial Efficacy: A comprehensive evaluation was conducted on a series of pyrazole derivatives, including the target compound. The study found that modifications to the thiophene and cyclopropyl groups significantly enhanced antimicrobial activity .

- Anti-inflammatory Mechanism Investigation: Another study focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to inhibit NF-kB signaling pathways in macrophages, leading to reduced inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。